Tert-butyl 4-(trifluoromethyl)-1H-imidazole-1-carboxylate
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Overview
Description
Tert-butyl 4-(trifluoromethyl)-1H-imidazole-1-carboxylate is an organic compound that features a trifluoromethyl group attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(trifluoromethyl)-1H-imidazole-1-carboxylate typically involves the introduction of the trifluoromethyl group into the imidazole ring. One common method is the reaction of tert-butyl imidazole-1-carboxylate with a trifluoromethylating agent under controlled conditions. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure higher efficiency and yield. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(trifluoromethyl)-1H-imidazole-1-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the imidazole ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides or organometallic compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may result in the removal of certain functional groups.
Scientific Research Applications
Tert-butyl 4-(trifluoromethyl)-1H-imidazole-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Mechanism of Action
The mechanism of action of tert-butyl 4-(trifluoromethyl)-1H-imidazole-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to interact with biological molecules, such as enzymes and receptors, by increasing its lipophilicity and stability. This interaction can lead to the modulation of various biochemical pathways, making the compound useful in therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(trifluoromethyl)piperazine-1-carboxylate: This compound also contains a trifluoromethyl group and a tert-butyl ester, but with a piperazine ring instead of an imidazole ring.
Tert-butyl 4-(trifluoromethyl)benzoate: Similar in structure but with a benzoate group instead of an imidazole ring.
Uniqueness
Tert-butyl 4-(trifluoromethyl)-1H-imidazole-1-carboxylate is unique due to the presence of both the trifluoromethyl group and the imidazole ring, which confer distinct chemical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the imidazole ring provides a versatile platform for further chemical modifications.
Properties
Molecular Formula |
C9H11F3N2O2 |
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Molecular Weight |
236.19 g/mol |
IUPAC Name |
tert-butyl 4-(trifluoromethyl)imidazole-1-carboxylate |
InChI |
InChI=1S/C9H11F3N2O2/c1-8(2,3)16-7(15)14-4-6(13-5-14)9(10,11)12/h4-5H,1-3H3 |
InChI Key |
LHYRRUSAASDSKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(N=C1)C(F)(F)F |
Origin of Product |
United States |
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